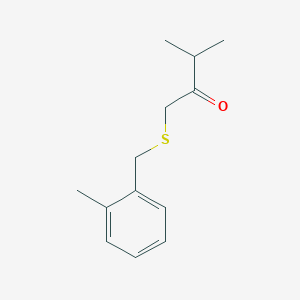
5-(((2,3-Difluorobenzyl)amino)methyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({[(2,3-difluorophenyl)methyl]amino}methyl)pyrrolidin-2-one is an organic compound that features a pyrrolidinone ring substituted with a difluorophenylmethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(2,3-difluorophenyl)methyl]amino}methyl)pyrrolidin-2-one typically involves the reaction of 2,3-difluorobenzylamine with a suitable pyrrolidinone precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and may require catalysts or reagents like sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. This could include continuous flow chemistry techniques or batch processing with optimized reaction parameters to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
5-({[(2,3-difluorophenyl)methyl]amino}methyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine or alcohol derivative.
Applications De Recherche Scientifique
5-({[(2,3-difluorophenyl)methyl]amino}methyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-({[(2,3-difluorophenyl)methyl]amino}methyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Difluorobenzylamine: A precursor in the synthesis of the target compound.
Pyrrolidinone Derivatives: Compounds with similar structural features but different substituents.
Uniqueness
5-({[(2,3-difluorophenyl)methyl]amino}methyl)pyrrolidin-2-one is unique due to the presence of both the difluorophenyl and pyrrolidinone moieties, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C12H14F2N2O |
|---|---|
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
5-[[(2,3-difluorophenyl)methylamino]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H14F2N2O/c13-10-3-1-2-8(12(10)14)6-15-7-9-4-5-11(17)16-9/h1-3,9,15H,4-7H2,(H,16,17) |
Clé InChI |
JBBGGZCROJUDAY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC1CNCC2=C(C(=CC=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]methyl imidothiocarbamate metanesulfonate](/img/structure/B15327976.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15327988.png)



![5-(6-Aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol](/img/structure/B15328009.png)
![2-[(methylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15328022.png)




![3'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B15328063.png)
![1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B15328068.png)
